5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a fluorobenzoic acid core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical applications.
Vorbereitungsmethoden
This can be achieved through the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of 2-fluorobenzoic acid and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Chemischer Reaktionen
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the BOC group protects amine functionalities during drug synthesis.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups are required.
Wirkmechanismus
The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the BOC group is removed, releasing the free amine for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other BOC-protected compounds, such as:
5-[(Tert-butoxy)carbonyl]-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
5-[(Tert-butoxy)carbonyl]-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
5-[(Tert-butoxy)carbonyl]-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its halogenated counterparts .
Eigenschaften
Molekularformel |
C12H13FO4 |
---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
AFXFHBBAIQDVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.